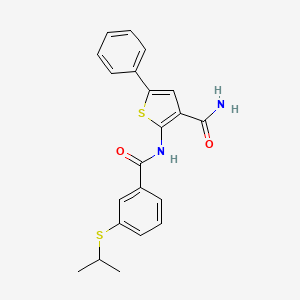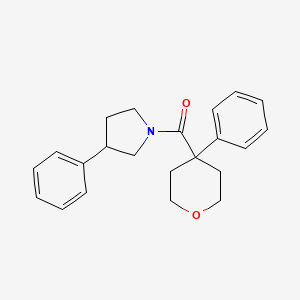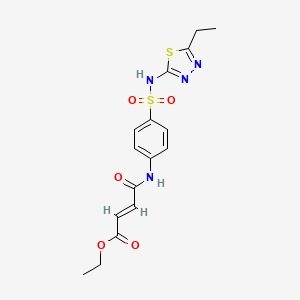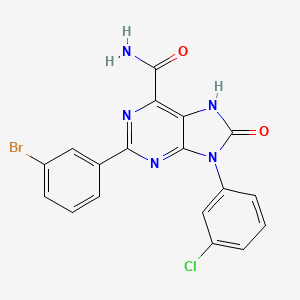
2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule and their arrangement.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzamido and carboxamide groups suggests that it could participate in various types of reactions, including nucleophilic substitutions or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .科学的研究の応用
Synthesis and Characterization of Polyimides
Polyimides derived from diamines and aromatic tetracarboxylic dianhydrides, including compounds structurally related to 2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide, have been synthesized and characterized. These materials exhibit high thermal stability and solubility in various organic solvents. Their applications span from creating tough, flexible films to potential use in advanced materials with specific mechanical and thermal properties (Imai, Maldar, & Kakimoto, 1984).
Biologically Active Azomethine Derivatives
Research on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which shares a similar thiophene and carboxamide motif with the compound of interest, has revealed their potential pharmacological properties. These derivatives exhibit cytostatic, antitubercular, and anti-inflammatory activities, indicating a promising avenue for further drug development and synthesis optimization (Chiriapkin, Kodonidi, & Larsky, 2021).
Antimicrobial and Antibiofilm Properties
Thiourea derivatives, which include elements of the compound's structure such as benzamide and thiophene, have shown significant antimicrobial and antibiofilm activities against various bacterial strains. These findings suggest a potential application in developing new antimicrobial agents with enhanced efficacy against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Advanced Material Applications
Research into hyperbranched aromatic polyimides, including those related to this compound, highlights their potential in creating materials with specific optical properties and solubility. These materials could have applications in coatings, adhesives, and the electronics industry, showcasing the versatility of compounds with similar structural features (Yamanaka, Jikei, & Kakimoto, 2000).
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis and properties, as well as investigation of its potential uses in pharmaceuticals or other applications . Further studies could also explore its interactions with biological systems and potential therapeutic effects.
特性
IUPAC Name |
5-phenyl-2-[(3-propan-2-ylsulfanylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-13(2)26-16-10-6-9-15(11-16)20(25)23-21-17(19(22)24)12-18(27-21)14-7-4-3-5-8-14/h3-13H,1-2H3,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVBBEVVCGIMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2838793.png)

![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)


![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2838804.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2838808.png)
![N-Ethyl-N-[2-[(4-ethyl-5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2838809.png)
![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2838810.png)

![2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2838812.png)
